N-(3-ethoxypropyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
N-(3-ethoxypropyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a fused triazole-quinazoline core, a 4-methylphenyl sulfonyl group, and a 3-ethoxypropyl amine substituent. This compound’s structural uniqueness lies in its ethoxypropyl chain and methyl-substituted sulfonyl group, which differentiate it from analogs and influence its biological and physicochemical properties .
Properties
IUPAC Name |
N-(3-ethoxypropyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c1-3-29-14-6-13-22-19-17-7-4-5-8-18(17)26-20(23-19)21(24-25-26)30(27,28)16-11-9-15(2)10-12-16/h4-5,7-12H,3,6,13-14H2,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUZYHFRRJNSIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=NC2=C(N=NN2C3=CC=CC=C31)S(=O)(=O)C4=CC=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-ethoxypropyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring fused to a quinazoline moiety, with a sulfonyl group and an ethoxypropyl substituent. This unique structure suggests potential interactions with biological targets, enhancing its pharmacological profile.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on related quinazolinone compounds have demonstrated their ability to inhibit cell growth in prostate cancer (PC3), breast cancer (MCF-7), and colon cancer (HT-29) cell lines. The IC50 values for these compounds ranged from 10 to 12 μM, indicating potent activity against these cells .
In particular, the sulfonyl group in the compound may enhance its binding affinity to specific targets involved in cancer proliferation and survival pathways. The mechanism of action often involves the inhibition of key enzymes or receptors that are crucial for tumor growth.
Antimicrobial Activity
Quinazoline derivatives are also known for their antibacterial and antifungal properties. The presence of the sulfonyl group can facilitate strong interactions with microbial enzymes or structural components, potentially leading to increased efficacy against bacterial strains that exhibit resistance to conventional antibiotics .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer metabolism or microbial growth.
- Receptor Modulation : It can interact with cellular receptors that regulate proliferation and apoptosis.
- Cell Cycle Interference : The compound may induce cell cycle arrest in cancer cells, leading to increased apoptosis.
Case Studies and Experimental Data
A study published in 2017 explored the cytotoxic effects of various quinazoline derivatives on cancer cell lines using the MTT assay. The results showed that certain derivatives exhibited significant cytotoxicity with IC50 values comparable to established anticancer agents. The study highlighted the potential of these compounds as candidates for further development in cancer therapy .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| A3 | PC3 | 10 |
| A5 | MCF-7 | 10 |
| A6 | HT-29 | 12 |
Comparison with Similar Compounds
Key Comparative Data Table
| Compound Name (Simplified) | Substituents | IC₅₀ (μM) | Biological Activity | Source |
|---|---|---|---|---|
| Target Compound | 3-ethoxypropyl, 4-MePh-SO₂ | Pending | Anticancer (predicted) | N/A |
| N-(2-Methoxyphenyl)-Ph-SO₂ | 2-MeO-Ph, Ph-SO₂ | 6.29 | Anticancer (HepG2) | |
| N-(4-Chlorophenyl)-Ph-SO₂ | 4-Cl-Ph, Ph-SO₂ | 8.00 | Anticancer (HCT-116) | |
| N-Benzyl-4-EtPh-SO₂ () | Bn, 4-EtPh-SO₂ | N/A | Enzyme inhibition | |
| N-(3-Methoxypropyl)-iPrPh-SO₂ () | 3-MeO-Pr, iPrPh-SO₂ | N/A | Improved solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
